molecular formula C22H24N2O3S B102906 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione CAS No. 17362-05-9

1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione

Cat. No.: B102906
CAS No.: 17362-05-9
M. Wt: 396.5 g/mol
InChI Key: CBPYVXPFDNCXPY-UHFFFAOYSA-N
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Description

1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anthracenedione core, an amino group, a cyclohexylamino group, and a hydroxyethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione typically involves multiple steps:

    Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using ammonia or amines.

    Cyclohexylamino Group Addition: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions.

    Attachment of the Hydroxyethylthio Group: The final step involves the reaction of the intermediate with 2-mercaptoethanol under basic or acidic conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to anthracene or other reduced forms.

    Substitution: The amino and hydroxyethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions include various substituted anthraquinones, anthracenes, and other derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Catalysts: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology

    Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antimicrobial agents.

    Enzyme Inhibitors: Functions as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Anticancer Agents: Investigated for its potential use in anticancer therapies due to its ability to interfere with cellular processes.

    Drug Development: Serves as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Electronics: Employed in the production of electronic components due to its conductive properties.

Mechanism of Action

The mechanism of action of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The hydroxyethylthio group may enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Similar structure but lacks the cyclohexylamino and hydroxyethylthio groups.

    2-Hydroxyanthraquinone: Contains a hydroxy group but lacks the amino and cyclohexylamino groups.

    Anthracene-9,10-dione: The core structure without any substituents.

Uniqueness

The presence of the cyclohexylamino and hydroxyethylthio groups in 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione imparts unique chemical and biological properties, making it distinct from other anthraquinones

Properties

CAS No.

17362-05-9

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2

InChI Key

CBPYVXPFDNCXPY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO

17362-05-9

Origin of Product

United States

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